molecular formula C11H11BrFN3O2S B7586640 3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide

3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide

Cat. No.: B7586640
M. Wt: 348.19 g/mol
InChI Key: LEPPUTJTRCXRDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of sulfonamide derivatives and has a molecular weight of 388.33 g/mol.

Mechanism of Action

The mechanism of action of 3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide involves its binding to the active site of the target enzyme, thereby inhibiting its activity. This inhibition can be reversible or irreversible depending on the specific enzyme and the nature of the inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme that it targets. For example, its inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, making it a potential treatment for glaucoma. Its inhibition of aldose reductase can also prevent the accumulation of sorbitol, which is implicated in diabetic complications.

Advantages and Limitations for Lab Experiments

One advantage of using 3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide in lab experiments is its high potency and selectivity for certain enzymes. This allows for more specific targeting and inhibition of the desired enzyme. However, one limitation is its potential toxicity and side effects, which must be carefully monitored and controlled.

Future Directions

There are several future directions for the research and development of 3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide. One potential application is in the treatment of glaucoma, where it can be used as a topical medication to decrease intraocular pressure. Another potential application is in the treatment of diabetic complications, where it can be used to prevent the accumulation of sorbitol. Further research can also explore its potential as a therapeutic agent for other diseases that involve the targeted enzymes.

Synthesis Methods

The synthesis of 3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide involves the reaction of 3-bromo-4-fluorobenzenesulfonyl chloride with 1-methyl-4-pyrazolylmethanol in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit significant inhibitory activity against certain enzymes such as carbonic anhydrase and aldose reductase, which are implicated in various diseases such as glaucoma and diabetes.

Properties

IUPAC Name

3-bromo-4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFN3O2S/c1-16-7-8(5-14-16)6-15-19(17,18)9-2-3-11(13)10(12)4-9/h2-5,7,15H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPPUTJTRCXRDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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